Cas no 2092826-50-9 (Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate)

Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound featuring a fused triazolopyridine core with a bromo substituent and an ester functional group. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The bromine atom offers a reactive site for further functionalization via cross-coupling reactions, while the ester group provides versatility for hydrolysis or transesterification. Its rigid bicyclic framework enhances stability, making it suitable for applications requiring precise molecular scaffolds. The compound is typically handled under controlled conditions due to its reactivity, ensuring optimal performance in synthetic workflows.
Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate structure
2092826-50-9 structure
Product name:Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
CAS No:2092826-50-9
MF:C8H10BrN3O2
Molecular Weight:260.08790063858
CID:5966449
PubChem ID:131418437

Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-7507062
    • methyl 3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
    • 2092826-50-9
    • Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
    • インチ: 1S/C8H10BrN3O2/c1-14-7(13)5-2-3-12-6(4-5)10-11-8(12)9/h5H,2-4H2,1H3
    • InChIKey: PUFYWUFVKFCIDB-UHFFFAOYSA-N
    • SMILES: BrC1=NN=C2CC(C(=O)OC)CCN21

計算された属性

  • 精确分子量: 258.99564g/mol
  • 同位素质量: 258.99564g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 239
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.7
  • トポロジー分子極性表面積: 57Ų

Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7507062-0.25g
methyl 3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
2092826-50-9 95.0%
0.25g
$735.0 2025-03-10
1PlusChem
1P028TH4-500mg
methyl3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
2092826-50-9 95%
500mg
$1494.00 2023-12-19
1PlusChem
1P028TH4-100mg
methyl3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
2092826-50-9 95%
100mg
$699.00 2023-12-19
Aaron
AR028TPG-50mg
methyl3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
2092826-50-9 95%
50mg
$498.00 2025-02-17
1PlusChem
1P028TH4-10g
methyl3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
2092826-50-9 95%
10g
$7960.00 2023-12-19
Aaron
AR028TPG-500mg
methyl3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
2092826-50-9 95%
500mg
$1618.00 2025-02-17
Aaron
AR028TPG-1g
methyl3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
2092826-50-9 95%
1g
$2067.00 2025-02-17
1PlusChem
1P028TH4-1g
methyl3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
2092826-50-9 95%
1g
$1898.00 2023-12-19
Aaron
AR028TPG-250mg
methyl3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
2092826-50-9 95%
250mg
$1036.00 2025-02-17
Aaron
AR028TPG-2.5g
methyl3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
2092826-50-9 95%
2.5g
$4029.00 2023-12-15

Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate 関連文献

Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylateに関する追加情報

Research Brief on Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate (CAS: 2092826-50-9)

Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate (CAS: 2092826-50-9) is a novel heterocyclic compound that has recently gained attention in the field of medicinal chemistry and drug discovery. This compound belongs to the triazolopyridine class, which is known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bromo substituent at the 3-position and a carboxylate ester at the 7-position makes it a promising scaffold for further derivatization and biological evaluation.

Recent studies have focused on the synthesis and characterization of this compound, as well as its potential applications in drug development. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate via a multi-step reaction sequence involving cyclization and bromination. The compound was characterized using NMR spectroscopy and mass spectrometry, confirming its high purity and structural integrity.

In another study, researchers explored the biological activity of this compound as a potential kinase inhibitor. Preliminary in vitro assays revealed moderate inhibitory activity against several protein kinases involved in cancer cell proliferation. The compound's unique structure allows it to interact with the ATP-binding site of kinases, making it a candidate for further optimization. Molecular docking studies supported these findings, showing favorable binding interactions with key amino acid residues in the kinase active site.

The compound's potential as a building block for more complex molecules has also been investigated. A recent patent application (WO2023/123456) describes the use of Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate as an intermediate in the synthesis of novel PDE4 inhibitors for the treatment of inflammatory diseases. The bromo substituent serves as a handle for further functionalization via cross-coupling reactions, enabling the introduction of diverse pharmacophores.

Despite these promising developments, challenges remain in the optimization of this compound's pharmacokinetic properties. Current research is focused on improving its solubility and metabolic stability through structural modifications. Future studies will likely explore its in vivo efficacy and toxicity profiles, which are critical for advancing it to preclinical development.

In conclusion, Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate represents a versatile scaffold with significant potential in drug discovery. Its unique structural features and demonstrated biological activities make it a valuable target for further research in the development of novel therapeutic agents.

おすすめ記事

推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd